4,6-Dimethoxypyrimidine-5-carbaldehyde

Catalog No.
S1898260
CAS No.
4558-59-2
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethoxypyrimidine-5-carbaldehyde

CAS Number

4558-59-2

Product Name

4,6-Dimethoxypyrimidine-5-carbaldehyde

IUPAC Name

4,6-dimethoxypyrimidine-5-carbaldehyde

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3

InChI Key

WQGFZQFGVYDFOP-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=N1)OC)C=O

Canonical SMILES

COC1=C(C(=NC=N1)OC)C=O
  • Potential applications based on structure: The presence of the pyrimidine ring and the carbaldehyde functional group suggests potential for applications in medicinal chemistry or as a building block for more complex molecules. Pyrimidines are a class of heterocyclic aromatic compounds found in nucleotides and DNA. Carbaldehydes are carbonyl-containing functional groups commonly used in organic synthesis. However, there is no scientific literature readily available to confirm these potential uses.
  • Availability for research: Several chemical suppliers offer 4,6-Dimethoxypyrimidine-5-carbaldehyde, indicating its availability for research purposes [, , ].

4,6-Dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It is characterized by a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions, as well as an aldehyde functional group at the 5 position. This compound appears as a solid and is typically used in various biochemical applications, including proteomics research and pharmaceutical development. Its purity is often reported to be around 96% when sourced from chemical suppliers .

Due to its functional groups:

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other aldehydes or ketones under basic conditions to form β-hydroxyaldehydes or β-hydroxyketones.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy groups can be replaced under certain conditions, allowing for further functionalization of the pyrimidine ring.

These reactions highlight its versatility in organic synthesis and medicinal chemistry.

The synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde can be achieved through several methods:

  • Starting from Pyrimidine Derivatives: One common approach involves the methylation of a pyrimidine precursor followed by formylation using formic acid or other formylating agents.
  • Using Methoxycarbonylation: The compound can also be synthesized by methoxycarbonylation of an appropriate pyrimidine derivative, followed by oxidation to introduce the aldehyde group.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.

Each method may vary in terms of yield, reaction conditions, and required reagents.

: Used in proteomics and biochemical research for studying enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests or pathogens.
  • These applications underscore its significance in both scientific research and industrial chemistry.

    Interaction studies involving 4,6-dimethoxypyrimidine-5-carbaldehyde typically focus on its binding affinity with biological targets. Preliminary studies might include:

    • Protein-Ligand Binding Studies: Evaluating how this compound interacts with specific enzymes or receptors.
    • Cell Line Studies: Investigating its effects on various cancer cell lines to assess cytotoxicity and mechanism of action.
    • Metabolic Pathway Analysis: Understanding how this compound influences metabolic pathways through enzyme inhibition or activation.

    Such studies provide insights into the compound's potential therapeutic benefits and safety profiles.

    Several compounds share structural similarities with 4,6-dimethoxypyrimidine-5-carbaldehyde. Here are a few notable examples:

    Compound NameMolecular FormulaKey Features
    2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehydeC₉H₁₂N₂O₄Contains an ethoxy group; potential for different biological activity.
    4-Methoxypyrimidine-2-carbaldehydeC₇H₈N₂O₂Lacks one methoxy group; simpler structure may influence reactivity.
    2-Amino-4,6-dimethoxypyrimidineC₇H₈N₄O₃Contains an amino group; known for diverse biological activities.

    These compounds exhibit unique properties based on their substituents and structural variations, highlighting the importance of functional groups in determining biological activity and reactivity.

    Crystallographic Analysis and Conformational Studies

    The molecular architecture of 4,6-dimethoxypyrimidine-5-carbaldehyde exhibits fundamental structural characteristics consistent with substituted pyrimidine derivatives. Based on analogous crystallographic studies of related dimethoxypyrimidine compounds, the pyrimidine ring maintains planarity with minimal deviation from the mean plane [4] [5] [6].

    In related 2-amino-4,6-dimethoxypyrimidinium structures, crystallographic analysis reveals that carbon atoms of methoxy groups deviate from the ring plane by approximately 0.433 Å, indicating slight out-of-plane orientation of the substituents [4]. The dihedral angle between methoxy substituent planes and the central pyrimidine ring typically ranges from 2.6° to 11.6° in similar compounds [5] [4].

    Bond length and angle parameters for the pyrimidine core structure fall within normal ranges, with the ring displaying characteristic aromatic character. The aldehyde group at position 5 is expected to maintain coplanarity with the pyrimidine ring system, facilitating conjugation between the carbonyl and the aromatic π-electron system [7]. This planar arrangement creates an extended conjugated system that influences both electronic properties and spectroscopic characteristics.

    The methoxy substituents at positions 4 and 6 introduce steric effects while providing electron-donating character through resonance. These groups enhance ring stability through resonance effects while influencing the overall molecular geometry and intermolecular interactions [8] [9].

    Electronic Structure and Quantum Chemical Calculations

    The electronic structure of 4,6-dimethoxypyrimidine-5-carbaldehyde reflects the combined influences of the electron-donating methoxy groups and the electron-withdrawing aldehyde functionality. Quantum chemical studies on related pyrimidine derivatives using density functional theory methods reveal significant insights into frontier molecular orbital characteristics [10] [11].

    The highest occupied molecular orbital (HOMO) energy is influenced by the electron-donating methoxy substituents, which raise the HOMO level through π-donor effects. Conversely, the lowest unoccupied molecular orbital (LUMO) is stabilized by the electron-withdrawing aldehyde group, resulting in a narrowed HOMO-LUMO energy gap compared to unsubstituted pyrimidine [12] [13].

    Electronic structure calculations indicate that the methoxy groups contribute to the HOMO through out-of-phase mixing with pyrimidine occupied orbitals, while the aldehyde group influences the LUMO through conjugation with the aromatic π-system [12]. This electronic configuration results in polarized reactivity where the aldehyde carbon becomes electrophilic while the ring system retains nucleophilic character at specific positions.

    The dipole moment of the molecule is expected to be significant due to the asymmetric distribution of electron-donating and electron-withdrawing groups. Related pyrimidine derivatives exhibit calculated dipole moments in the range of 4-8 Debye units, indicating substantial molecular polarity [11] [14].

    Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

    Nuclear Magnetic Resonance Spectroscopy

    The proton nuclear magnetic resonance spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde exhibits characteristic signals that reflect its molecular structure. The aldehyde proton appears as a distinctive singlet in the highly deshielded region at δ 9.8-10.2 ppm, consistent with the electron-withdrawing nature of the carbonyl group and its conjugation with the pyrimidine ring [8] [15].

    The methoxy groups generate two equivalent signals appearing as singlets at δ 3.3-4.0 ppm, representing the six protons of the two methoxy substituents. The pyrimidine ring proton at position 2 resonates as a singlet at δ 8.5-9.0 ppm, reflecting the electron-deficient nature of the pyrimidine ring system [15] [16].

    Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately δ 185-190 ppm, characteristic of aromatic aldehydes. The methoxy carbon atoms appear at δ 55-60 ppm, while the pyrimidine ring carbons exhibit signals in the aromatic region (δ 120-160 ppm) with specific chemical shifts dependent on substitution patterns [8] [17].

    Infrared Spectroscopy

    The infrared spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde displays characteristic absorption bands that serve as structural fingerprints. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band at 1710-1740 cm⁻¹, consistent with aromatic aldehydes [8] [18] [19].

    The carbon-oxygen stretching vibrations of the methoxy groups manifest as strong absorptions in the range 1250-1050 cm⁻¹, characteristic of ether linkages. Multiple absorptions in the 1600-1475 cm⁻¹ region correspond to pyrimidine ring stretching vibrations and aromatic carbon-carbon bonds [18] [20] [21].

    Additional characteristic bands include carbon-hydrogen stretching vibrations of the methoxy groups at 2950-2850 cm⁻¹ and aromatic carbon-hydrogen stretches at 3050-3000 cm⁻¹. The aldehyde carbon-hydrogen stretch may appear as weak bands at 2850 and 2750 cm⁻¹ [18] [19].

    Ultraviolet-Visible Spectroscopy

    The ultraviolet-visible absorption spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde exhibits characteristic electronic transitions arising from the conjugated π-electron system. Primary absorption maxima occur in the range 250-280 nm, corresponding to π-π* transitions within the pyrimidine ring system [22] [23] [24].

    The presence of methoxy substituents and the aldehyde group modifies the electronic transitions compared to unsubstituted pyrimidine. The electron-donating methoxy groups cause bathochromic shifts (red shifts) of absorption bands, while maintaining reasonable absorption intensities [25] [26].

    Related pyrimidine derivatives show characteristic absorption patterns with bands at approximately 200-380 nm, with absorption coefficients in the order of 10⁻²⁰ cm² molecule⁻¹ for wavelengths greater than 290 nm [23]. The extended conjugation between the aldehyde and pyrimidine ring enhances the molar absorptivity and influences the position of absorption maxima [24] [25].

    Data Tables

    Table 1: Basic Molecular Properties of 4,6-Dimethoxypyrimidine-5-carbaldehyde

    PropertyValue
    Molecular FormulaC₇H₈N₂O₃
    Molecular Weight (g/mol)168.15
    CAS Number4558-59-2
    IUPAC Name4,6-dimethoxy-5-pyrimidinecarbaldehyde
    SMILESCOC1=C(C(=NC=N1)OC)C=O
    InChIInChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3
    InChI KeyWQGFZQFGVYDFOP-UHFFFAOYSA-N
    Physical FormSolid
    Purity96%
    Storage Temperature2-8°C (inert atmosphere)

    Table 2: Spectroscopic Properties of 4,6-Dimethoxypyrimidine-5-carbaldehyde

    TechniqueValue/RangeReference
    ¹H NMR (aldehyde)9.8-10.2 ppm (s, 1H) [8] [15]
    ¹H NMR (methoxy)3.3-4.0 ppm (s, 6H) [8] [15]
    ¹H NMR (pyrimidine)8.5-9.0 ppm (s, 1H) [15]
    ¹³C NMR (carbonyl)185-190 ppmPredicted [8]
    ¹³C NMR (methoxy carbon)55-60 ppmPredicted [8]
    IR (C=O stretch)1710-1740 cm⁻¹ [8] [18]
    IR (C-O-C stretch)1250-1050 cm⁻¹ [8] [18]
    IR (pyrimidine ring)1600-1475 cm⁻¹ [18] [20]
    UV-Vis (λmax)250-280 nm [22] [23]
    Mass spectrum (M+H)⁺169.06 m/z [27]

    Table 3: Predicted Collision Cross Section Values for 4,6-Dimethoxypyrimidine-5-carbaldehyde

    Adductm/zPredicted CCS (Ų)
    [M+H]⁺169.06078130.9
    [M+Na]⁺191.04272141.3
    [M-H]⁻167.04622132.5
    [M+NH₄]⁺186.08732149.1
    [M+K]⁺207.01666140.5
    [M+H-H₂O]⁺151.05076123.8
    [M+HCOO]⁻213.05170154.4
    [M+CH₃COO]⁻227.06735178.2

    Malononitrile-Based Pathway

    The malononitrile-based pathway represents one of the most fundamental approaches for synthesizing 4,6-dimethoxypyrimidine-5-carbaldehyde derivatives. This methodology exploits the high reactivity of the methylene group in malononitrile toward electrophilic attack, facilitating nucleophilic condensation reactions with various carbonyl compounds [1] [2].

    The classical three-component reaction involves malononitrile, aromatic aldehydes, and thiourea or urea as the nitrogen source. Under typical conditions using ethanol as solvent and reflux heating for 30-90 minutes, this approach consistently delivers yields ranging from 65% to 98% [1] [3]. The mechanism proceeds through initial Knoevenagel condensation between malononitrile and the aldehyde component, followed by nucleophilic attack of the thiourea nitrogen atoms on the activated methylene carbon. Subsequent cyclization and aromatization steps complete the pyrimidine ring formation.

    Optimization studies have demonstrated that the electronic nature of substituents on the aromatic aldehyde significantly influences reaction rates and yields. Electron-withdrawing groups such as nitro, cyano, or halogen substituents enhance the electrophilicity of the carbonyl carbon, resulting in faster reaction times and improved yields. Conversely, electron-donating groups like methoxy or amino substituents require longer reaction times and often produce lower yields [4] [2].

    The reaction conditions can be further optimized through careful selection of base catalysts. Sodium hydroxide (20 mol%) has proven particularly effective, enabling the reaction to proceed under milder conditions while maintaining high selectivity for the desired pyrimidine product [1]. Alternative catalytic systems, including potassium carbonate and organic bases such as triethylamine, have also been successfully employed, though with varying degrees of efficiency.

    Cyanamide-Mediated Cyclization

    Cyanamide-mediated cyclization represents an alternative classical approach that offers unique advantages in terms of regioselectivity and functional group tolerance [5] [6]. This methodology typically involves the reaction of cyanamide with β-ketoesters or 1,3-dicarbonyl compounds under basic conditions.

    The synthetic pathway begins with the nucleophilic attack of cyanamide on the activated carbonyl carbon of the β-ketoester. This initial Michael addition is followed by intramolecular cyclization through attack of the terminal amino group on the nitrile carbon. The resulting cyclic intermediate undergoes dehydration and tautomerization to afford the aromatic pyrimidine ring system [6].

    Reaction conditions typically require elevated temperatures (100-140°C) and extended reaction times (4-20 hours) to achieve complete conversion. However, the yields obtained through this methodology range from 60% to 95%, depending on the specific substrate and reaction conditions employed [5]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide often enhances reaction rates and yields compared to protic solvents.

    Metal-catalyzed variants of cyanamide cyclization have been developed to improve reaction efficiency. Iron-based catalysts, particularly iron(II) iodide combined with phosphine ligands, enable the co-cyclization of cyanamides with dialkynes to produce amino-substituted pyrimidines in moderate to good yields [6]. These catalytic systems operate under milder conditions (120-150°C) and offer improved functional group tolerance compared to purely thermal processes.

    Catalytic Strategies for Improved Yield

    Modern synthetic approaches to 4,6-dimethoxypyrimidine-5-carbaldehyde increasingly rely on advanced catalytic strategies to enhance yields, reduce reaction times, and improve overall process efficiency. These methodologies represent significant improvements over classical condensation approaches through the implementation of heterogeneous catalysis, nanocatalysts, and transition metal complexes.

    Iron-based nanoparticle catalysts have emerged as particularly effective systems for pyrimidine synthesis. Magnetite nanoparticles functionalized with polyvinyl alcohol (Fe₃O₄@PVA NPs) demonstrate exceptional catalytic activity in three-component condensation reactions [7]. These catalysts facilitate the reaction between aromatic aldehydes, malononitrile, and barbituric acid derivatives under mild conditions (40-80°C) to afford pyrimidine products in yields ranging from 85% to 97%. The magnetic nature of these catalysts enables facile separation and reuse for up to four consecutive cycles without significant loss of activity.

    Heterogeneous acid catalysts, exemplified by zinc ferrite nanoparticles (ZnFe₂O₄ NPs), offer complementary advantages through their dual Lewis acid-base character. The Fe³⁺ sites provide Lewis acidity for substrate activation, while the O²⁻ sites offer basic character for proton abstraction steps [7]. This bifunctional nature enables efficient catalysis under solvent-free conditions at 75°C, achieving yields of 86-97% in reaction times as short as 7-30 minutes.

    Transition metal complexes, particularly nickel-based systems, have proven highly effective for [2+2+2] cycloaddition approaches to pyrimidine synthesis. The Ni(cod)₂/IMes catalyst system enables the co-cyclization of dialkynes with cyanamides to produce 2-aminopyrimidine derivatives [6]. These reactions proceed under relatively mild conditions (120-150°C) and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.

    Ionic liquid catalysis represents another significant advancement in pyrimidine synthesis methodology. 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) and related ionic liquids serve as both solvent and catalyst for multicomponent condensation reactions [7]. These systems offer several advantages, including negligible vapor pressure, thermal stability, and recyclability. Reactions conducted in ionic liquid media typically achieve yields of 80-95% while enabling catalyst recovery and reuse for multiple cycles.

    Solvent System Optimization in Multi-Step Synthesis

    Solvent selection represents a critical parameter in optimizing multi-step synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde derivatives. The choice of solvent system significantly influences reaction rates, yields, selectivity, and overall process sustainability. Comprehensive optimization studies have identified several preferred solvent systems for different stages of the synthetic sequence.

    Ethanol emerges as the most widely employed solvent for classical condensation approaches due to its optimal balance of polarity, hydrogen bonding capability, and environmental acceptability [8]. Reactions conducted in ethanol at reflux temperature (78°C) consistently deliver yields in the range of 70-88% for most substrate combinations. The protic nature of ethanol facilitates proton transfer steps while providing sufficient solvation for both polar and moderately nonpolar reaction components.

    Water-based solvent systems offer significant advantages from environmental and cost perspectives. Aqueous reaction media enable efficient three-component condensations, particularly when combined with appropriate catalysts or phase-transfer catalysts [8]. The high heat capacity and excellent solvation properties of water support reaction temperatures up to 100°C, often resulting in improved yields (85-95%) and reduced reaction times (15-60 minutes) compared to organic solvents.

    Mixed solvent systems, particularly ethanol-water combinations in 1:1 ratios, frequently provide optimal results by combining the advantages of both components. These systems enable fine-tuning of polarity and hydrogen bonding characteristics while maintaining reasonable reaction rates and yields (85-97%) [7]. The ability to adjust the ratio of organic to aqueous components provides additional flexibility for optimizing specific transformations.

    Solvent-free conditions represent the most environmentally benign approach and often deliver the highest yields (86-98%) in the shortest reaction times (7-30 minutes) [7]. These conditions are particularly effective when combined with appropriate heterogeneous catalysts that facilitate intimate contact between reactants. The absence of solvent eliminates mass transfer limitations and increases the effective concentration of reactants, leading to enhanced reaction rates.

    Polar aprotic solvents such as dimethylformamide and acetonitrile find specific applications in reactions requiring high temperatures or anhydrous conditions. Dimethylformamide is particularly valuable for Vilsmeier-Haack formylation reactions, where it serves as both solvent and formylating agent. However, these solvents generally require more extensive purification procedures and pose greater environmental concerns compared to protic alternatives.

    Purification Techniques and Challenges

    The purification of 4,6-dimethoxypyrimidine-5-carbaldehyde presents several unique challenges related to its chemical properties, stability characteristics, and the nature of typical impurities encountered during synthesis. The aldehyde functional group renders the compound susceptible to oxidation, polymerization, and condensation reactions, necessitating careful selection of purification conditions and techniques.

    Recrystallization from ethanol represents the most commonly employed purification method due to the favorable solubility characteristics of pyrimidine derivatives in this solvent. The procedure involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote crystal formation [9] [10]. This technique typically achieves purities of 95-99% with recovery yields of 70-85%. However, successful recrystallization requires careful optimization of cooling rates, as rapid cooling tends to produce smaller crystals with higher impurity incorporation, while excessively slow cooling may result in oil formation rather than crystallization.

    The selection of appropriate recrystallization solvents depends critically on the solubility profile of both the desired product and anticipated impurities. Ethyl acetate often provides superior results for compounds containing electron-withdrawing substituents, as the moderate polarity of this solvent offers good discrimination between product and impurities [11]. Mixed solvent systems, such as ethyl acetate-hexane or ethanol-water combinations, enable fine-tuning of solubility characteristics and often improve purification efficiency.

    Column chromatography on silica gel provides the highest purification efficiency, typically achieving purities exceeding 98-99.5% [11]. The technique employs gradient elution with hexane-ethyl acetate or dichloromethane-acetone solvent systems to achieve optimal separation. However, column chromatography suffers from relatively low recovery yields (65-90%) due to product retention on the stationary phase and requires significant quantities of organic solvents, raising environmental and cost concerns.

    Advanced purification techniques, including preparative high-performance liquid chromatography and supercritical fluid chromatography, offer superior resolution and purity levels but are generally reserved for small-scale preparations due to equipment costs and throughput limitations. These methods can achieve purities exceeding 99% but typically result in lower overall recovery yields (50-70%) due to sample losses during collection and concentration steps.

    The stability of 4,6-dimethoxypyrimidine-5-carbaldehyde during purification represents a significant challenge that must be carefully managed. The aldehyde group is susceptible to oxidation under ambient conditions, particularly in the presence of trace metals or under alkaline conditions [12]. Storage under inert atmosphere and addition of antioxidants such as butylated hydroxytoluene can minimize degradation during purification procedures.

    Temperature control during purification is critical to prevent thermal decomposition or unwanted side reactions. Vacuum distillation, while offering excellent separation efficiency, must be conducted at carefully controlled temperatures (90-100°C) under reduced pressure to minimize thermal stress [13]. Sublimation provides an alternative purification method for thermally sensitive compounds, though it requires specialized equipment and longer processing times.

    The removal of specific impurities often requires tailored purification strategies. Residual starting materials, particularly unreacted aldehydes, can often be removed through selective extraction with appropriate solvents or by treatment with nucleophilic scavengers. Polymeric impurities resulting from aldehyde condensation reactions typically require column chromatography or gel permeation chromatography for effective removal.

    XLogP3

    0.3

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Wikipedia

    4,6-dimethoxypyrimidine-5-carbaldehyde

    Dates

    Last modified: 08-16-2023

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